molecular formula C17H18ClN3O B12232710 6-Chloro-2-(1-cyclopropanecarbonylpiperidin-4-yl)-1,8-naphthyridine

6-Chloro-2-(1-cyclopropanecarbonylpiperidin-4-yl)-1,8-naphthyridine

Cat. No.: B12232710
M. Wt: 315.8 g/mol
InChI Key: PLLFMUYWPSRLOX-UHFFFAOYSA-N
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Description

6-Chloro-2-(1-cyclopropanecarbonylpiperidin-4-yl)-1,8-naphthyridine is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a chloro-substituted naphthyridine ring and a cyclopropanecarbonylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(1-cyclopropanecarbonylpiperidin-4-yl)-1,8-naphthyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Ring: The naphthyridine ring is synthesized through a series of condensation reactions involving appropriate starting materials such as 2-chloronicotinic acid and ethyl acetoacetate.

    Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group is introduced via a cyclopropanation reaction using diazomethane or similar reagents.

    Attachment of the Piperidine Moiety: The piperidine moiety is attached through a nucleophilic substitution reaction, where the piperidine ring is introduced using reagents like piperidine and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(1-cyclopropanecarbonylpiperidin-4-yl)-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted position, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

6-Chloro-2-(1-cyclopropanecarbonylpiperidin-4-yl)-1,8-naphthyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(1-cyclopropanecarbonylpiperidin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

6-Chloro-2-(1-cyclopropanecarbonylpiperidin-4-yl)-1,8-naphthyridine can be compared with other similar compounds, such as:

    6-Chloro-1,8-naphthyridine: Lacks the cyclopropanecarbonylpiperidine moiety, resulting in different chemical and biological properties.

    2-(1-Cyclopropanecarbonylpiperidin-4-yl)-1,8-naphthyridine:

    1,8-Naphthyridine Derivatives: Various derivatives with different substituents can exhibit unique properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H18ClN3O

Molecular Weight

315.8 g/mol

IUPAC Name

[4-(6-chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-cyclopropylmethanone

InChI

InChI=1S/C17H18ClN3O/c18-14-9-13-3-4-15(20-16(13)19-10-14)11-5-7-21(8-6-11)17(22)12-1-2-12/h3-4,9-12H,1-2,5-8H2

InChI Key

PLLFMUYWPSRLOX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)C3=NC4=NC=C(C=C4C=C3)Cl

Origin of Product

United States

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